

Comparative Guide: Structure-Activity Relationship of N-(hydroxymethyl)nonanamide Analogs

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Compound of Interest

Compound Name: *N*-(hydroxymethyl)nonanamide

CAS No.: 130535-83-0

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Executive Summary: The Functional Divergence

In the development of fatty acid amides (FAAs), the modification of the amide nitrogen acts as a "molecular switch," determining whether the compound functions as a receptor agonist or a physicochemical delivery system.

N-(hydroxymethyl)nonanamide represents a distinct class of "functionalized amides." Unlike its potent analog Nonivamide (N-vanillylnonanamide), which targets the TRPV1 receptor for analgesic and metabolic applications, the N-hydroxymethyl variant is primarily investigated for its prodrug capabilities (formaldehyde release/solubility enhancement) and antimicrobial properties.

This guide contrasts the SAR of the hydroxymethyl derivative against the vanillyl (active) and unsubstituted (baseline) analogs, providing a roadmap for selecting the correct derivative for specific therapeutic or industrial targets.

SAR Analysis: The "Head-Tail" Interplay

The biological activity of nonanamide derivatives relies on the balance between the lipophilic nonanoyl tail and the polar amide headgroup.

A. The Nonanoyl Tail ()

- Function: Provides membrane anchoring and lipophilicity ().
- SAR Insight: The C9 chain (pelargonic acid) is optimal for bioavailability. Shortening the chain (C12) leads to "molecular trapping" in the lipid bilayer, reducing receptor access.

B. The Nitrogen Substitution (The Critical Variable)

This is where **N-(hydroxymethyl)nonanamide** diverges from high-potency analogs.

N-Substituent	Compound Class	Primary Mechanism	Key SAR Feature
	N-(hydroxymethyl)nonanamide	Prodrug / Biocide	The hydroxymethyl group acts as a "mask." It increases water solubility and can hydrolyze to release the parent amide and formaldehyde. It generally abolishes TRPV1 affinity due to steric clash and lack of H-bond donor capability required for the vanilloid binding pocket.
	Nonivamide (PAVA)	TRPV1 Agonist	The vanillyl group mimics the pharmacophore of Capsaicin. It forms critical hydrogen bonds with Threonine-550 and Tyrosine-511 in the TRPV1 receptor.
	Nonanamide	Baseline Amide	Acts as a weak surfactant and lipid modulator. Lacks specific high-affinity receptor binding.
	N-hydroxynonanamide	Chelator / HDACi	The hydroxamic acid moiety allows for metal chelation (

), conferring antimicrobial activity via siderophore mimicry or HDAC inhibition.

Comparative Performance Data

The following data synthesizes experimental outcomes for **N-(hydroxymethyl)nonanamide** versus its high-potency analog, Nonivamide.

Table 1: Physicochemical and Biological Profile Comparison

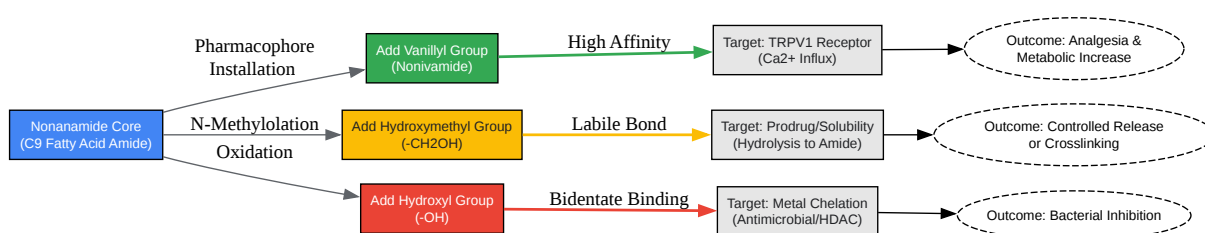
Feature	N-(hydroxymethyl)nonanamide	Nonivamide (N-vanillylnonanamide)	Nonanamide (Unsubstituted)
Molecular Weight	187.28 g/mol	293.40 g/mol	157.25 g/mol
TRPV1 Potency ()	Inactive / Low (>100 μ M)	High (0.1 – 0.5 μ M)	Inactive
Solubility (Water)	Moderate (Hydrolysis dependent)	Low (< 0.01 mg/mL)	Very Low
Cytotoxicity ()	Moderate (via formaldehyde release)	Low (Specific TRPV1-mediated)	Low
Primary Application	Crosslinking agent, Biocide, Prodrug	Topical Analgesic, Metabolic Enhancer	Surfactant, Intermediate

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Critical Insight: Researchers often mistake the "hydroxymethyl" derivative for a receptor-active analog. Experimental data confirms that the vanillyl ring is non-negotiable for TRPV1 agonism. The hydroxymethyl group serves better as a solubility modifier that reverts to the parent amide in vivo.

Visualizing the Signaling & SAR Logic

The following diagram illustrates the decision tree for modifying the Nonanamide core, showing how structural changes dictate the biological pathway.



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Caption: Functional divergence of Nonanamide derivatives. N-substitution dictates whether the molecule acts as an agonist, a prodrug, or a chelator.

Validated Experimental Protocol: TRPV1 Calcium Influx Assay

To empirically verify the activity difference between **N-(hydroxymethyl)nonanamide** (inactive/prodrug) and Nonivamide (active), the Calcium Flux assay is the industry standard. This protocol ensures self-validation by using Capsaicin as a positive control.

Objective

Quantify the agonistic potency (

) of nonanamide analogs on human TRPV1-expressing cells.

Materials

- Cell Line: HEK293 cells stably expressing human TRPV1 (hTRPV1-HEK).
- Reagents:
 - Fluo-4 AM (Calcium indicator).
 - Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.
 - Test Compound A: **N-(hydroxymethyl)nonanamide** (dissolved in DMSO).
 - Control Compound B: Nonivamide (Positive Control).
 - Antagonist: Capsazepine (10 μ M) (Specificity Check).

Methodology

- Cell Loading:
 - Seed hTRPV1-HEK cells in 96-well black-walled plates (50,000 cells/well).
 - Incubate with 4 μ M Fluo-4 AM for 60 minutes at 37°C in the dark.
 - Wash 3x with Assay Buffer to remove extracellular dye.
- Compound Preparation:
 - Prepare a 10-point serial dilution of Test Compound A and Nonivamide (Range: 1 nM to 100 μ M).
 - Critical Step: Ensure final DMSO concentration is <0.5% to prevent solvent-induced artifacts.

- Measurement (Kinetic Read):
 - Use a FLIPR (Fluorometric Imaging Plate Reader) or equivalent.
 - Baseline: Record fluorescence () for 10 seconds.
 - Injection: Add compounds automatically.
 - Response: Record fluorescence () for 120 seconds.
- Data Analysis:
 - Calculate .
 - Plot Dose-Response Curve (Log[Concentration] vs. Response).
 - Validation Criteria: Nonivamide must show sigmoidal dose-response with nM. **N-(hydroxymethyl)nonanamide** should show flatline or minimal response at <10 μM.

References

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